molecular formula C7H6BrNO3 B15231158 2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid

2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid

Cat. No.: B15231158
M. Wt: 232.03 g/mol
InChI Key: KPYJTGZHVXXRSC-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and hydroxyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid typically involves the bromination of pyridine followed by hydroxylation and subsequent acetic acid substitution. The general steps are as follows:

    Bromination: Pyridine is reacted with hydrobromic acid to introduce a bromine atom at the 5-position.

    Hydroxylation: The brominated pyridine undergoes hydroxylation to introduce a hydroxyl group at the 3-position.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid involves its interaction with various molecular targets. The bromine and hydroxyl groups on the pyridine ring allow it to participate in hydrogen bonding and halogen bonding, which can influence its binding to enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
  • 2-(2-Bromopyridin-3-yl)acetic acid
  • 5-Bromo-3-hydroxypyridin-2-ylcarbamate

Uniqueness

2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring. This unique arrangement allows for distinct chemical reactivity and biological activity compared to its similar compounds .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(5-bromo-3-hydroxypyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6BrNO3/c8-4-1-6(10)5(9-3-4)2-7(11)12/h1,3,10H,2H2,(H,11,12)

InChI Key

KPYJTGZHVXXRSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)CC(=O)O)Br

Origin of Product

United States

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